

## Preclinical research findings on SR9009.

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | SR94     |           |
| Cat. No.:            | B4054192 | Get Quote |

An In-depth Technical Guide to Preclinical Research on SR9009

#### Introduction

SR9009, also known as Stenabolic, is a synthetic small molecule that has garnered significant attention in preclinical research for its wide range of metabolic and anti-proliferative effects. It was initially developed as a specific agonist for the nuclear receptors REV-ERBα (NR1D1) and REV-ERBβ (NR1D2), which are critical components of the core circadian clock machinery.[1][2] These receptors act as transcriptional repressors, linking circadian rhythms to metabolic pathways.[3] Preclinical investigations have explored the therapeutic potential of SR9009 in metabolic diseases, sleep disorders, and various forms of cancer.[4][5][6] However, emerging evidence also indicates that SR9009 can exert biological effects through mechanisms independent of REV-ERB, a critical consideration for its development as a therapeutic agent.[7] [8][9] This guide provides a comprehensive overview of the preclinical findings on SR9009, detailing its mechanisms of action, summarizing quantitative data, outlining experimental protocols, and visualizing key pathways.

# Mechanism of Action REV-ERB-Dependent Pathway

SR9009's primary characterized mechanism is the activation of REV-ERBα and REV-ERBβ. [10] As transcriptional repressors, REV-ERBs play a pivotal role in the negative feedback loop of the molecular clock. They repress the transcription of key clock genes, including Bmal1 (Brain and Muscle ARNT-Like 1) and Clock.[10] By binding to and activating REV-ERBs, SR9009 enhances this repression, thereby altering the expression patterns of core clock genes







and influencing circadian behavior.[10][11] This modulation of the central clock machinery extends to the regulation of a wide array of metabolic genes in tissues such as the liver, skeletal muscle, and adipose tissue, leading to increased energy expenditure.[1][10]





Click to download full resolution via product page

Caption: REV-ERB-dependent mechanism of SR9009 action.



#### **REV-ERB-Independent Pathways**

Several studies have demonstrated that SR9009 can elicit biological responses even in cells lacking both REV-ERB $\alpha$  and REV-ERB $\beta$ .[7][8][12] These findings suggest the existence of alternative targets and pathways.

- NRF2 Pathway Activation: In the context of cellular senescence and ischemic injury, SR9009 has been shown to activate the Nuclear factor erythroid-2-related factor 2 (NRF2) pathway.
   [13][14] This activation leads to the upregulation of antioxidant enzymes like heme oxygenase 1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1), which in turn reduces reactive oxygen species (ROS) levels. By mitigating oxidative stress, SR9009 can suppress the senescence-associated secretory phenotype (SASP) and protect against cellular damage.[13][14]
- LXRα/FOXM1 Pathway in Prostate Cancer: Research in prostate cancer models indicates
  that SR9009's anti-cancer effects are not rescued by REV-ERB knockdown. Instead,
  SR9009 appears to act as an agonist for Liver X receptor α (LXRα), leading to the
  downregulation of the FOXM1 pathway and its target genes involved in cell cycle
  progression.[15]
- Autophagy Inhibition: A key mechanism in SR9009's anti-cancer activity is the inhibition of autophagy.[4][16][17] In small-cell lung cancer (SCLC), this effect is mediated by REV-ERBα directly repressing the core autophagy gene Atg5.[4][17] In multiple myeloma, SR9009 suppresses autophagy and lipogenesis, showing a synergistic effect with proteasome inhibitors.[18] This disruption of autophagy, a critical process for cancer cell survival, leads to apoptosis.[16]





Click to download full resolution via product page

Caption: SR9009 anti-cancer mechanism via autophagy inhibition.

## **Summary of Quantitative Preclinical Data**



The following tables summarize key quantitative findings from various preclinical studies on SR9009.

**Table 1: In Vitro Efficacy** 

| Cell Line                   | Assay Type                     | Endpoint                  | IC50 /<br>Concentration              | Reference(s) |
|-----------------------------|--------------------------------|---------------------------|--------------------------------------|--------------|
| HEK293                      | REV-ERBα/β Co-<br>transfection | Repressor<br>Activity     | α: 670 nM, β:<br>800 nM              | [10]         |
| HepG2                       | Gene Expression                | BMAL1 mRNA<br>Suppression | REV-ERBα/β-<br>dependent             | [10][11]     |
| SCLC (H69,<br>H446)         | Cytotoxicity                   | Cell Viability            | Dose-dependent cytotoxicity          | [4]          |
| Glioblastoma<br>(T98G)      | Cytotoxicity                   | Cell Viability            | Significant<br>reduction at 20<br>µM | [19][20]     |
| Human Dermal<br>Fibroblasts | Senescence                     | SASP<br>Suppression       | Effective at 10<br>μΜ                | [13]         |

Table 2: In Vivo Metabolic Effects in Mice

| Mouse Model                | Dosing Regimen                   | Key Findings                                                     | Reference(s) |
|----------------------------|----------------------------------|------------------------------------------------------------------|--------------|
| Diet-Induced Obese         | 100 mg/kg, i.p., b.i.d.          | Decreased fat mass;<br>improved dyslipidemia<br>& hyperglycemia. | [11]         |
| ob/ob (leptin deficient)   | (Not specified dose),<br>12 days | Suppressed weight gain.                                          | [10]         |
| Constant Light-<br>Exposed | Low-dose<br>(unspecified)        | Mitigated weight gain and insulin resistance.                    | [21]         |

#### **Table 3: In Vivo CNS & Behavioral Effects in Mice**



| Condition         | Dosing Regimen                | Key Findings                                                                  | Reference(s) |
|-------------------|-------------------------------|-------------------------------------------------------------------------------|--------------|
| Constant Darkness | 100 mg/kg, i.p. (single dose) | Loss of subsequent active period; altered hypothalamic clock gene expression. | [10]         |
| Light:Dark Cycle  | 100 mg/kg, i.p. (single dose) | 1-3 hour delay in onset of nocturnal activity.                                | [10]         |
| Sleep/Wake Study  | 100 mg/kg, i.p.               | Increased wakefulness; decreased SWS and REM sleep when dosed at ZT6.         | [5]          |

**Table 4: In Vivo Anti-Cancer Effects in Mice** 

| Cancer Model                  | Dosing Regimen                  | Key Findings                                                              | Reference(s) |
|-------------------------------|---------------------------------|---------------------------------------------------------------------------|--------------|
| SCLC Xenograft                | 50 mg/kg, i.p., every 2<br>days | Marked tumor growth inhibition in chemosensitive & chemoresistant models. | [4]          |
| Glioblastoma                  | 100 mg/kg or 200<br>mg/kg, i.p. | Suppressed tumor growth; improved survival.                               | [16][22]     |
| Multiple Myeloma<br>Xenograft | (Not specified), i.p.           | Synergistic effect with bortezomib.                                       | [18][23]     |
| Prostate Cancer<br>(22RV1)    | (Not specified), i.p.           | Restrained tumor growth; inhibited FOXM1 expression.                      | [15]         |

## **Experimental Protocols**



Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols derived from published preclinical studies on SR9009.

#### In Vitro Cell-Based Assays

- · Cell Lines:
  - Metabolism/Clock: HepG2 (human liver carcinoma), HEK293 (human embryonic kidney).
     [10]
  - Oncology: H69, H446 (SCLC), T98G (human glioblastoma), 22RV1 (prostate cancer).[4]
     [15][20]
  - Senescence: Human Dermal Fibroblasts (HDFs).[13]
- Culture Conditions: Cells are typically maintained in standard media (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, incubated at 37°C in a humidified atmosphere with 5% CO<sub>2</sub>.
- SR9009 Treatment: SR9009 is dissolved in DMSO to create a stock solution. For experiments, it is diluted in culture media to final concentrations typically ranging from 1 μM to 20 μM.[4][13][19] Control cells are treated with an equivalent volume of DMSO.
- Analysis:
  - Cytotoxicity: Assessed using assays like CCK-8 or MTT after 48-72 hours of treatment.[4]
  - Gene Expression: RNA is extracted, reverse-transcribed to cDNA, and analyzed by real-time quantitative PCR (RT-qPCR) to measure the expression of target genes (e.g., BMAL1, ATG5, FOXM1).[4][10][15]
  - Apoptosis: Detected by flow cytometry using Annexin V/PI staining or by Western blot for cleaved caspase-3.[4]
  - Autophagy: Monitored by observing LC3-I to LC3-II conversion via Western blot or by quantifying autophagosomes.[16]



#### In Vivo Animal Studies

- Animal Models:
  - Male C57BL/6 mice (8-10 weeks old) are commonly used for circadian and metabolic studies.[10]
  - BALB/c nude mice are used for subcutaneous xenograft models of cancer.[4]
- Housing: Mice are housed under controlled temperature and lighting conditions (e.g., 12h:12h light:dark cycle), with ad libitum access to food and water.[10]
- SR9009 Administration:
  - Vehicle: A common vehicle for SR9009 is a solution of DMSO, Cremophor EL, and saline.
  - Route and Dosage: Administration is typically via intraperitoneal (i.p.) injection. Doses range from 50 mg/kg to 100 mg/kg, administered once or twice daily.[4][10]
- Experimental Procedures:
  - Circadian Rhythm: Locomotor activity is monitored using running wheels. For gene expression, animals are sacrificed at specific circadian times (e.g., CT0, CT6, CT12, CT18), and tissues like the hypothalamus are collected for RT-qPCR analysis.[10]
  - Cancer Xenografts: Cancer cells (e.g., 1 x 10<sup>7</sup> SCLC cells) are injected subcutaneously.
     When tumors reach a specified volume (e.g., 100 mm³), mice are randomized into treatment and control groups. Tumor volume is measured regularly.[4]
  - Metabolic Studies: Mice are fed a high-fat diet to induce obesity. Body weight, fat mass, and plasma levels of glucose, insulin, and lipids are monitored throughout the treatment period.[10]





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. mdpi.com [mdpi.com]
- 2. SR9009 "counter disturbed sleep that commonly afflicts elderly people/jetlag" [natap.org]
- 3. researchgate.net [researchgate.net]
- 4. SR9009 induces a REV-ERB dependent anti-small-cell lung cancer effect through inhibition of autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological Targeting the REV-ERBs in Sleep/Wake Regulation | PLOS One [journals.plos.org]
- 6. researchgate.net [researchgate.net]
- 7. pnas.org [pnas.org]
- 8. SR9009 has REV-ERB—independent effects on cell proliferation and metabolism PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. Regulation of Circadian Behavior and Metabolism by Synthetic REV-ERB Agonists PMC [pmc.ncbi.nlm.nih.gov]
- 11. SR9009 | Autophagy | TargetMol [targetmol.com]
- 12. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 13. Identification of a small molecule SR9009 that activates NRF2 to counteract cellular senescence PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Rev-erbα agonist SR9009 protects against cerebral ischemic injury through mechanisms involving Nrf2 pathway [frontiersin.org]
- 15. SR9009 inhibits lethal prostate cancer subtype 1 by regulating the LXRα/FOXM1 pathway independently of REV-ERBs PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
- 17. SR9009 induces a REV-ERB dependent anti-small-cell lung cancer effect through inhibition of autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Circadian Clock REV-ERBs Agonist SR9009 Induces Synergistic Antitumor Activity in Multiple Myeloma by Suppressing Glucose-Regulated Protein 78-Dependent Autophagy and Lipogenesis | Wang | World Journal of Oncology [wjon.org]
- 19. tandfonline.com [tandfonline.com]



- 20. Chemotherapeutic Effect of SR9009, a REV-ERB Agonist, on the Human Glioblastoma T98G Cells PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Chronic low-dose REV-ERBs agonist SR9009 mitigates constant light-induced weight gain and insulin resistance via adipogenesis modulation PMC [pmc.ncbi.nlm.nih.gov]
- 22. Pharmacological activation of REV-ERBs is lethal in cancer and oncogene induced senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Circadian Clock REV-ERBs Agonist SR9009 Induces Synergistic Antitumor Activity in Multiple Myeloma by Suppressing Glucose-Regulated Protein 78-Dependent Autophagy and Lipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Preclinical research findings on SR9009.]. BenchChem,
   [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b4054192#preclinical-research-findings-on-sr9009]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com